![molecular formula C20H20FN3O B6489380 8-[(4-fluorophenyl)methyl]-3-phenyl-1,4,8-triazaspiro[4.5]dec-3-en-2-one CAS No. 1189477-17-5](/img/structure/B6489380.png)
8-[(4-fluorophenyl)methyl]-3-phenyl-1,4,8-triazaspiro[4.5]dec-3-en-2-one
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Overview
Description
Scientific Research Applications
- Application : 4ZPG is a BACE-1 inhibitor. Researchers have studied its binding interactions with BACE-1, aiming to develop effective AD therapies. The addition of a methyl group significantly improved its potency, reducing the IC50 from 11 μM to 55 nM .
- Application : 4ZPG’s ether-functionalized structure provides opportunities for drug development. Researchers explore its pharmacological properties and potential therapeutic applications .
Alzheimer’s Disease Research
Medicinal Chemistry
Mechanism of Action
Target of Action
The primary target of the compound “8-[(4-fluorophenyl)methyl]-3-phenyl-1,4,8-triazaspiro[4.5]dec-3-en-2-one” is BACE1 (Beta-Secretase 1) . BACE1 is a protease enzyme that plays a crucial role in the formation of myelin sheaths in peripheral nerve cells .
Mode of Action
The compound interacts with BACE1 by binding to its active site .
Biochemical Pathways
The compound’s interaction with BACE1 affects the amyloidogenic pathway, which is involved in the production of beta-amyloid, a protein that accumulates in the brains of Alzheimer’s disease patients . By inhibiting BACE1, the compound can potentially reduce the production of beta-amyloid .
Pharmacokinetics
The compound’s molecular weight and formula (c14h16fn3s) suggest that it may have good bioavailability .
Result of Action
The inhibition of BACE1 by the compound could lead to a decrease in the production of beta-amyloid . This could potentially slow down the progression of Alzheimer’s disease, as beta-amyloid accumulation is a key factor in the disease’s pathogenesis .
Action Environment
The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, the pH conditions can affect the solution conformation of the ligand, which in turn influences its binding to the receptor
properties
IUPAC Name |
8-[(4-fluorophenyl)methyl]-3-phenyl-1,4,8-triazaspiro[4.5]dec-3-en-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20FN3O/c21-17-8-6-15(7-9-17)14-24-12-10-20(11-13-24)22-18(19(25)23-20)16-4-2-1-3-5-16/h1-9H,10-14H2,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OURCZHRYIWSYPP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12NC(=O)C(=N2)C3=CC=CC=C3)CC4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20FN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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